2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate: Structural Dynamics, Synthesis, and Toxicological Profiling
2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate: Structural Dynamics, Synthesis, and Toxicological Profiling
Executive Summary
2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate (CAS: 70146-08-6) is a specialized organic compound characterized by a unique structural triad: an electron-rich diethylamino-substituted phenyl ring, a stable carbamate linkage, and a flexible, amphiphilic 2-ethoxyethyl chain[1][2]. While structurally related to both dye intermediates and carbamate-based acetylcholinesterase (AChE) inhibitors, its modern relevance is heavily tied to its toxicological profile. The presence of the 2-ethoxyethyl moiety places this compound under strict regulatory scrutiny due to its potential to metabolize into potent reproductive and developmental toxicants[2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic methodology, and a mechanistic breakdown of its biological fate, designed for researchers and EHS (Environmental, Health, and Safety) professionals.
Physicochemical Architecture
The molecular architecture of 2-ethoxyethyl [3-(diethylamino)phenyl]carbamate dictates both its synthetic utility and its biological reactivity.
-
The 3-(Diethylamino)phenyl Moiety: The diethylamino group is a strong electron-donating group (EDG) via resonance, significantly increasing the electron density of the aromatic ring. This makes the ring highly susceptible to electrophilic aromatic substitution, a property frequently exploited in the synthesis of azo dyes and fluorescent probes.
-
The Carbamate Linkage: Acting as a bridge, the carbamate ( R−NH−C(=O)−O−R′ ) provides chemical stability superior to simple esters while remaining susceptible to targeted enzymatic cleavage (e.g., by carboxylesterases).
-
The 2-Ethoxyethyl Chain: This glycol ether derivative enhances the compound's solubility in both organic solvents and aqueous systems, modulating its partition coefficient ( logP ) to improve membrane permeability.
Quantitative Data Summary
The following table summarizes the core chemical identity and physicochemical properties of the compound[1][3].
| Property | Value / Description |
| Systematic Name | Carbamic acid, N-[3-(diethylamino)phenyl]-, 2-ethoxyethyl ester |
| CAS Registry Number | 70146-08-6 |
| Molecular Formula | C15H24N2O3 |
| Molecular Weight | 280.37 g/mol |
| Physical State | Viscous liquid or low-melting solid (derived from structural analogs) |
| Solubility Profile | Soluble in Dichloromethane (DCM), Ethyl Acetate, and Ethanol; moderately soluble in water due to the ethoxyethyl chain. |
| Chemical Classification | Ethoxy-ethanol based glycol ether ester / Carbamate |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 2-ethoxyethyl[3-(diethylamino)phenyl]carbamate is achieved via a nucleophilic acyl substitution reaction between 3-(diethylamino)aniline and 2-ethoxyethyl chloroformate.
Experimental Workflow
Step 1: Reagent Preparation & Inert Atmosphere
-
Action: Dissolve 10.0 mmol of 3-(diethylamino)aniline in 20 mL of anhydrous dichloromethane (DCM) under a continuous dry nitrogen ( N2 ) purge.
-
Causality: The strongly electron-donating diethylamino group makes the aniline highly susceptible to auto-oxidation. The inert atmosphere prevents the formation of dark, polymeric quinonoid byproducts, ensuring high purity of the nucleophile.
Step 2: Acid Scavenging Matrix
-
Action: Add 15.0 mmol (1.5 eq) of anhydrous triethylamine (TEA) to the reaction vessel.
-
Causality: The reaction generates equimolar hydrochloric acid (HCl). Without an acid scavenger, HCl would protonate the diethylamino group of the starting material. This protonation converts the EDG into an electron-withdrawing ammonium salt, drastically reducing the nucleophilicity of the primary amine and prematurely halting the reaction.
Step 3: Controlled Acylation
-
Action: Cool the system to 0–5 °C using an ice-water bath. Introduce 11.0 mmol (1.1 eq) of 2-ethoxyethyl chloroformate dropwise over 15 minutes.
-
Causality: Chloroformates are highly reactive electrophiles. Dropwise addition at sub-ambient temperatures strictly controls the exothermic reaction kinetics. This prevents thermal degradation and suppresses the formation of bis-acylated impurities (N,N-dicarbamates).
Step 4: Self-Validation via TLC & NMR
-
Action: Allow the reaction to warm to 25 °C and stir for 2 hours. Monitor via Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent.
-
Causality: This creates a self-validating loop. The starting aniline will show a lower Rf value due to its higher polarity and hydrogen-bonding capability. The formation of the carbamate increases the Rf . Post-workup, structural validation is confirmed via 1H NMR by observing the disappearance of the broad −NH2 singlet (~3.5 ppm) and the appearance of the distinct carbamate −NH− proton (~6.5 ppm).
Fig 1: Step-by-step synthesis workflow for 2-ethoxyethyl[3-(diethylamino)phenyl]carbamate.
Mechanistic Reactivity and Biological Fate
While the carbamate moiety is a known pharmacophore capable of interacting with enzymes like acetylcholinesterase, the critical EHS vector for this compound lies in its 2-ethoxyethyl tail.
According to the, ethoxy-ethanol based glycol ether esters are heavily regulated due to their severe systemic toxicity[2].
In Vivo Degradation Mechanism
-
Esterase Cleavage: Upon systemic absorption, non-specific carboxylesterases in the blood and liver cleave the carbamate bond. This hydrolysis liberates 3-(diethylamino)aniline and 2-ethoxyethanol (EGEE).
-
Oxidative Bioactivation: EGEE is not the primary toxicant; rather, it is a pro-toxicant. It is rapidly oxidized by the enzyme Alcohol Dehydrogenase (ADH) into Ethoxyacetic Acid (EAA) .
-
Toxicological Impact: EAA is a potent toxicophore. Extensive animal models and occupational exposure studies have demonstrated that EAA causes severe reproductive and developmental toxicity, specifically manifesting as testicular atrophy, growth retardation, and embryonic death[2][4].
Fig 2: Enzymatic cleavage and metabolic oxidation pathway leading to EAA toxicity.
Handling and Safety Directives
Due to the generation of EGEE upon hydrolysis, researchers handling CAS 70146-08-6 must treat it with the same rigorous engineering controls applied to primary glycol ethers. This includes the mandatory use of localized exhaust ventilation (fume hoods), chemical-resistant nitrile or butyl rubber gloves, and strict avoidance of aerosolization to prevent inhalation exposure[2].
References
-
United States Environmental Protection Agency (EPA). "Carbamic acid, N-[3-(diethylamino)phenyl]-, 2-ethoxyethyl ester - Substance Details." EPA Substance Registry Services (SRS). Available at:[Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. "Criteria for a Recommended Standard: Occupational Exposure to Ethylene Glycol Monomethyl Ether, Ethylene Glycol Monoethyl Ether, and Their Acetates." CDC Stacks. Available at:[Link]
